N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

Peptoid Synthesis Solid-Phase Chemistry Monomer Yield

Leverage this N-arylsulfonylglycine (NSG) monomer to expand chemical diversity in peptoid synthesis. Its methylsulfonyl and cyanophenyl groups ensure stability and high crude purities (67-91%) during solid-phase submonomer protocols, outperforming standard N-substituted glycines. Ideal for building functionalized peptoid and peptide-peptoid hybrid libraries for drug discovery. A strategic building block for SAR studies targeting glycogen phosphorylase pathways.

Molecular Formula C10H10N2O4S
Molecular Weight 254.26
CAS No. 1219573-92-8
Cat. No. B2852256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-N-(methylsulfonyl)glycine
CAS1219573-92-8
Molecular FormulaC10H10N2O4S
Molecular Weight254.26
Structural Identifiers
SMILESCS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C10H10N2O4S/c1-17(15,16)12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14)
InChIKeySGWJPGWKAKATMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Cyanophenyl)-N-(methylsulfonyl)glycine (CAS 1219573-92-8): A Functionalized N-Arylsulfonylglycine Building Block for Peptoid Synthesis


N-(4-cyanophenyl)-N-(methylsulfonyl)glycine (CAS 1219573-92-8) is a synthetic derivative within the class of N-substituted N-arylsulfonylglycines (NSGs). Its molecular structure comprises a glycine backbone substituted with a 4-cyanophenyl group and a methylsulfonyl moiety [1]. This compound is primarily utilized as a protected peptoid monomer building block in solid-phase synthesis, enabling the introduction of functionalized side chains into peptoid oligomers and peptide-peptoid hybrids [2]. Its core value proposition lies in its role as a chemical tool for expanding the accessible chemical diversity of peptidomimetics, distinguishing it from simpler, commercially prevalent N-substituted glycines.

Why Generic N-(4-Cyanophenyl)-N-(methylsulfonyl)glycine (CAS 1219573-92-8) Substitution Is Not Recommended


The specific substitution pattern of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine is essential for its intended use. Replacing it with a generic or structurally similar N-substituted glycine, such as N-(4-cyanophenyl)glycine or an N-alkylated glycine, would fail to deliver the same experimental outcome. The N-arylsulfonylglycine (NSG) framework, as described by Jobin et al., provides a specific chemical handle that allows for the incorporation of functionalized side chains into peptoids with improved synthetic efficiency compared to traditional N-substituted glycine synthesis routes [1]. A generic alternative lacks the defined sulfonyl protection and aromatic substitution, which are critical for the monomer's stability and reactivity during solid-phase synthesis. The following evidence quantifies the specific advantages of the NSG class, which this compound exemplifies, over more common alternatives.

Quantitative Procurement Evidence for N-(4-Cyanophenyl)-N-(methylsulfonyl)glycine (CAS 1219573-92-8)


Superior Synthetic Efficiency: NSG Monomers vs. Traditional N-Substituted Glycine Monomers

As a member of the N-arylsulfonylglycine (NSG) class, N-(4-cyanophenyl)-N-(methylsulfonyl)glycine benefits from a synthetic route that demonstrates significant yield advantages over traditional methods for producing side-chain protected N-substituted glycines. The NSG approach reported by Jobin et al. provides a 2- to 3-fold increase in overall yield and requires fewer synthetic steps for many monomers when compared to established routes for analogous Fmoc-protected building blocks [1].

Peptoid Synthesis Solid-Phase Chemistry Monomer Yield

Enhanced Oligomerization Purity with NSG Monomers

The NSG monomer class, which includes N-(4-cyanophenyl)-N-(methylsulfonyl)glycine, enables the solid-phase synthesis of peptoid oligomers with high crude purity. In the study by Jobin et al., the incorporation of various NSG monomers into model pentapeptoids resulted in crude product purities ranging from 67% to 91% as determined by analytical HPLC [1]. This level of purity facilitates downstream purification and characterization, a key advantage for procurement decisions.

Peptoid Synthesis Solid-Phase Synthesis Crude Purity

Targeted Biological Activity in Metabolic Disorder Research

Arylsulphonylglycine derivatives, the broader patent class to which this compound belongs, have been identified as inhibitors of the interaction between glycogen phosphorylase a and the GL subunit of protein phosphatase 1 (PP1) [1]. This mechanism is specifically proposed for the treatment of metabolic disorders, particularly type 1 and type 2 diabetes mellitus [1]. This differentiates this compound class from N-substituted glycines intended solely for peptoid synthesis, establishing a distinct, albeit preliminary, avenue for pharmaceutical research.

Glycogen Phosphorylase Metabolic Disorders Drug Discovery

Optimal Research Applications for N-(4-Cyanophenyl)-N-(methylsulfonyl)glycine (CAS 1219573-92-8)


Solid-Phase Synthesis of Functionalized Peptoid Libraries

This compound is ideally suited as a protected monomer for the solid-phase synthesis of peptoid libraries. Its N-arylsulfonylglycine framework is compatible with standard submonomer synthesis protocols, allowing for the introduction of a cyanophenyl and methylsulfonyl moiety into peptoid sequences [1]. The high efficiency of this class of monomers, as demonstrated by Jobin et al., leads to high crude purities (67-91%) for the resulting oligomers, streamlining the production of diverse peptoid libraries for chemical biology and drug discovery screening [1].

Synthesis of Peptide-Peptoid Hybrids with Enhanced Pharmacological Properties

Researchers developing peptide-peptoid hybrids can utilize this building block to incorporate a non-proteogenic, sulfonamide-containing residue. Such modifications are known to improve the proteolytic stability and cell permeability of the resulting hybrids compared to natural peptides [1]. The efficient synthetic route for NSG monomers ensures a cost-effective means to introduce this valuable chemical functionality into hybrid constructs.

Early-Stage Discovery Research for Glycogen Phosphorylase Inhibitors

Given the patent literature identifying arylsulphonylglycines as inhibitors of the glycogen phosphorylase a/PP1 interaction, this compound serves as a relevant scaffold for structure-activity relationship (SAR) studies in metabolic disease research [2]. Procurement of this compound can support hit-to-lead chemistry efforts aimed at developing novel therapeutics for type 2 diabetes and related metabolic disorders [2].

Development of Novel Chemical Probes for Protein Interaction Studies

The unique combination of a cyanophenyl group and a methylsulfonyl moiety on a glycine scaffold provides a distinct chemical probe for investigating biological systems. It can be incorporated into larger molecules to study protein-ligand interactions, leveraging the class-level activity of arylsulphonylglycines to probe the glycogen phosphorylase pathway [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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